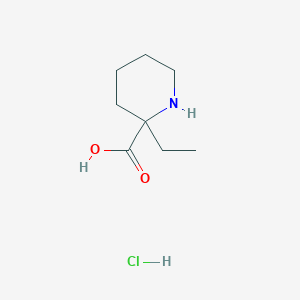

2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-ethylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)5-3-4-6-9-8;/h9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVUVIGBWQRCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300713-02-3 | |

| Record name | 2-Piperidinecarboxylic acid, 2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300713-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-Ethyl-2-piperidinecarboxylic acid hydrochloride (2-E-2-PCA HCl) is a piperidine derivative noted for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural properties and possible interactions with neurotransmitter systems, suggesting applications in pharmacology and therapeutic development.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅ClN₂O₂

- Molecular Weight : Approximately 193.67 g/mol

- CAS Number : 1300713-02-3

- Physical State : Solid at room temperature

The compound features a piperidine ring, an ethyl group, and a carboxylic acid group, which contribute to its biological activity. Its hydrochloride form enhances solubility, making it suitable for various applications in drug formulation.

Central Nervous System Effects

Research indicates that 2-E-2-PCA HCl exhibits significant effects on the central nervous system (CNS). It has been studied for its potential as an analgesic and anti-inflammatory agent . The structural similarity to other piperidine derivatives suggests possible interactions with neurotransmitter pathways, particularly serotonin and dopamine receptors .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Analgesic Potential | Significant analgesic effects observed |

| Anti-inflammatory | Potential reduction in inflammation markers |

| Neurotransmitter Interaction | Possible engagement with serotonin and dopamine receptors |

The exact mechanisms through which 2-E-2-PCA HCl exerts its effects are still under investigation. Preliminary studies suggest that it may modulate neurotransmitter levels or receptor activity, which could explain its analgesic and anti-inflammatory properties. Further research is needed to elucidate these pathways and their implications for drug design .

Case Studies and Research Findings

-

CNS Pharmacology Studies :

- A study highlighted the compound's potential as a CNS-active agent, noting its favorable pharmacokinetic profile and absence of significant toxicity at therapeutic doses .

- In vivo studies demonstrated that administration of 2-E-2-PCA HCl resulted in notable reductions in pain response in animal models, suggesting efficacy in pain management.

- Interaction with Biological Targets :

- Safety Profiles :

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- One-pot reactions involving piperidine derivatives combined with carboxylic acid precursors.

- Utilization of catalytic hydrogenation techniques to achieve high yields while maintaining structural integrity .

Potential Applications

Given its biological activity, 2-E-2-PCA HCl holds promise for various therapeutic applications:

- Pain Management : Due to its analgesic properties.

- Anti-inflammatory Treatments : Potential use in conditions characterized by inflammation.

- Neuropharmacology : Exploration as a candidate for treating CNS disorders.

Scientific Research Applications

Intermediate for Pharmaceutical Synthesis

One of the primary applications of 2-ethyl-2-piperidinecarboxylic acid hydrochloride is as an intermediate in the synthesis of bioactive compounds. For instance, it is utilized in the preparation of local anesthetics such as bupivacaine. The synthesis involves converting 2-ethyl-2-piperidinecarboxylic acid into (S)-2-piperidinecarboxylic acid, which is then used to synthesize bupivacaine through a series of reactions including amidation and cyclization .

Synthesis of Thrombin Inhibitors

The compound has also been implicated in the synthesis of thrombin inhibitors like argatroban, which is used for anticoagulant therapy. The synthetic route typically involves hydrogenation and esterification processes that leverage the compound's functional groups to produce biologically active derivatives .

Bupivacaine Synthesis

A study highlighted the efficient synthesis of bupivacaine using (S)-2-piperidinecarboxylic acid as an intermediate. The method demonstrated high stereoselectivity and yield, showcasing the utility of this compound in producing clinically relevant anesthetics .

Antidepressant Research

Research has explored the use of this compound in synthesizing compounds that activate the TrkB receptor, which is implicated in neuroprotection and antidepressant effects. This highlights its potential role in developing therapies for mood disorders .

Comparison of Synthetic Routes

| Compound | Intermediate Used | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Bupivacaine | (S)-2-Piperidinecarboxylic Acid | High | Mild conditions with chiral auxiliary |

| Argatroban | 4-Methyl-2-piperidinecarboxylic Acid | Moderate | Hydrogenation and esterification |

| TrkB Receptor Activators | Various piperidine derivatives | Variable | Solvent-dependent conditions |

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 2-ethyl-2-piperidinecarboxylic acid hydrochloride and related piperidine derivatives:

Key Observations:

- Functional Group Variations: Ester derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl) exhibit lower polarity than carboxylic acid derivatives, influencing their solubility and suitability as intermediates in non-aqueous reactions .

- Pharmaceutical Relevance : Ritalinic acid HCl, bearing a phenyl group, highlights how aromatic substituents enhance lipophilicity and biological activity compared to aliphatic ethyl groups .

Physicochemical Properties

- Melting Points : (R)-Piperidine-2-carboxylic acid HCl has a melting point of 256–257°C (decomposition), whereas ester derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl) typically exhibit lower melting points due to reduced crystallinity .

- Solubility: Hydrochloride salts generally show high water solubility. For example, (R)-piperidine-2-carboxylic acid HCl is soluble in water and ethanol, a trait likely shared by 2-ethyl-2-piperidinecarboxylic acid HCl .

Research Findings and Gaps

- Synthetic Flexibility : 2-Ethyl-2-piperidinecarboxylic acid HCl’s ethyl group may stabilize transition states in aldol condensations or Michael additions, a hypothesis supported by its use in multi-step syntheses .

- Data Limitations : Specific quantitative data (e.g., IC₅₀ values, partition coefficients) are absent in the provided evidence, highlighting a need for further experimental characterization.

Preparation Methods

Direct Alkylation of Piperidinecarboxylic Acid Derivatives

One classical approach involves alkylation of piperidinecarboxylic acid or its esters with ethyl-containing alkylating agents under controlled conditions:

- Starting from ethyl-isonipecotate (ethyl 4-piperidinecarboxylate), reaction with 1-bromo-2-chloroethane or similar haloalkanes introduces the 2-ethyl substituent on the piperidine ring.

- However, this direct alkylation often suffers from low yields (~38%) due to competing side reactions such as dimerization forming bis(piperidine) derivatives.

- The crude product from this method typically contains significant impurities, necessitating chromatographic purification, which is impractical for large-scale industrial synthesis.

Two-Step Alkylation Process to Improve Yields and Purity

To overcome the limitations of direct alkylation, a two-step synthesis has been developed:

- The first step involves selective formation of an intermediate, such as 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester .

- The second step proceeds via nucleophilic substitution or further functional group transformations to introduce the ethyl group at the 2-position while minimizing side reactions.

- This method achieves higher yields and improved purity compared to the one-step process, making it more suitable for scale-up and industrial applications.

Detailed Reaction Conditions and Procedures

Alternative Synthetic Approaches and Related Preparations

Esterification and Hydrolysis Routes

- Starting from 2-piperidinecarboxylic acid , esterification with ethanol in the presence of acid catalysts can yield ethyl esters.

- Subsequent alkylation or substitution reactions introduce the ethyl group at the 2-position.

- Hydrolysis under acidic conditions followed by recrystallization yields the hydrochloride salt of the target compound.

Use of Organolithium Reagents for Functionalization

- Organolithium compounds, such as n-butyllithium , have been employed for the lithiation of piperidinecarboxylic acid esters at low temperatures (-78 °C), followed by reaction with acyl chlorides or electrophiles to introduce substituents at the 2-position.

- This approach allows precise control over substitution patterns but requires stringent anhydrous and low-temperature conditions.

Purification Techniques

- Due to the sensitivity of the compound and potential side products, chromatographic purification (e.g., flash silica gel chromatography) is commonly used in research settings but is less favored industrially due to cost and scalability issues.

- Recrystallization from methanol/ethyl acetate mixtures is an effective method to obtain the hydrochloride salt in high purity and yield.

- Drying agents such as anhydrous magnesium sulfate are used to remove residual water from organic extracts before concentration.

Research Findings and Yield Optimization

- Studies indicate that controlling reaction temperature, reagent stoichiometry, and solvent choice are critical for maximizing yield and minimizing impurities.

- The two-step alkylation process has been shown to significantly reduce dimerization side products, improving isolated yields by approximately 20-30% compared to direct alkylation.

- Acidic recrystallization techniques yield the hydrochloride salt with melting points consistent with literature values (~212°C), confirming product identity and purity.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Purification | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Direct Alkylation | Ethyl-isonipecotate + 1-bromo-2-chloroethane | Polar aprotic solvents, base | Room temp to reflux | ~38% | Chromatography | Simple, fewer steps | Low yield, dimerization |

| Two-Step Alkylation | Ethyl-isonipecotate + selective haloalkane | Controlled temp, inert atmosphere | Low to room temp | 60-75% | Recrystallization | Higher yield, purity | More complex |

| Organolithium Functionalization | Piperidinecarboxylic acid esters | n-Butyllithium, acyl chlorides | -78 °C to RT | Moderate | Chromatography | High regioselectivity | Requires low temp, dry conditions |

| Esterification + Hydrolysis | Piperidinecarboxylic acid + ethanol | Acid catalyst, HCl | Mild heating | 70-80% | Recrystallization | Scalable, mild conditions | Multi-step |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-ethyl-2-piperidinecarboxylic acid hydrochloride?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting reaction temperature (e.g., 60–100°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of precursors (e.g., ethyl piperidine derivatives and hydrochloric acid). Catalysts such as triethylamine can enhance carboxylation efficiency. Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the piperidine ring substitution pattern and ethyl-carboxylic acid moiety.

- FT-IR for functional group identification (e.g., carbonyl stretch at ~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H⁺] at m/z corresponding to C₈H₁₅NO₂·HCl).

- Elemental analysis (EA) to verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What solvents are suitable for solubility testing, and how does solvent choice impact experimental design?

Methodological Answer: The compound is reported as water-insoluble but soluble in polar organic solvents (e.g., methanol, DMSO). Conduct solubility tests via gravimetric analysis: dissolve 10 mg increments in 1 mL solvent at 25°C under stirring. Solvent selection affects reaction kinetics (e.g., DMSO enhances nucleophilicity) and crystallization efficiency. Note that HCl content may influence solubility in aqueous-organic mixtures .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Perform accelerated stability studies:

- Prepare buffered solutions (pH 1–12) and incubate samples at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).

- Identify decomposition products (e.g., CO₂, NOx) using GC-MS. Stability is critical for biological assays, as acidic conditions may hydrolyze the piperidine ring .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Contradictions may arise from dynamic processes (e.g., ring puckering) or impurities. Strategies include:

- Variable-temperature NMR to assess conformational flexibility.

- 2D NMR (COSY, HSQC) to confirm coupling relationships.

- X-ray crystallography for definitive stereochemical assignment. Cross-validate with computational methods (e.g., DFT for predicted chemical shifts) .

Q. What mechanistic insights guide its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The piperidine nitrogen acts as a weak base, while the carboxylic acid group participates in hydrogen bonding. Investigate reactivity via:

- Kinetic studies : Vary electrophile concentration (e.g., alkyl halides) and track reaction rates.

- Isotopic labeling (e.g., D₂O exchange) to probe proton transfer mechanisms.

- Computational modeling (e.g., Gaussian) to map transition states and charge distribution .

Q. How does this compound interact with biological systems (e.g., enzyme inhibition)?

Methodological Answer: Design assays to evaluate bioactivity:

- Enzyme inhibition : Test against target enzymes (e.g., proteases) using fluorogenic substrates.

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting.

- Toxicity profiling : Use MTT assays on cell lines (e.g., HEK293) to determine IC₅₀ values. Note that HCl counterions may affect ionic strength in buffer systems .

Q. What advanced methods validate batch-to-batch purity for reproducible research?

Methodological Answer: Beyond standard HPLC, employ:

- Chiral chromatography to detect enantiomeric impurities.

- Karl Fischer titration for residual water quantification (<0.5% w/w).

- Thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds (e.g., >200°C) .

Q. What are the implications of thermal decomposition products for laboratory safety?

Methodological Answer: Thermal studies (DSC/TGA) reveal decomposition at ~250°C, releasing HCl gas and nitrogen oxides. Mitigate risks by:

- Using fume hoods and gas scrubbers during high-temperature reactions.

- Storing samples in airtight, desiccated containers below 25°C.

- Regularly updating SDS documentation to reflect new hazard data .

Q. Can this compound act as a ligand in metal-catalyzed reactions?

Methodological Answer: Explore coordination chemistry via:

- UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to identify charge-transfer bands.

- Single-crystal X-ray diffraction to resolve metal-ligand geometries.

- EPR spectroscopy for paramagnetic complexes. Evidence from related piperidine derivatives shows potential for stabilizing square-planar or octahedral complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.